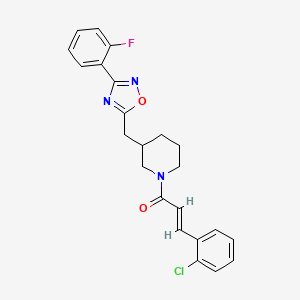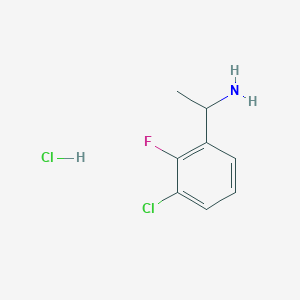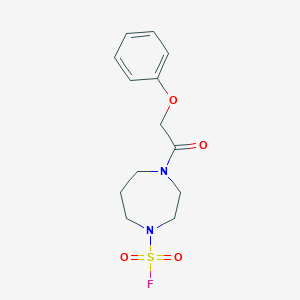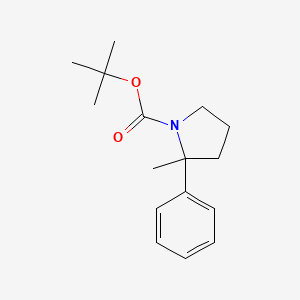![molecular formula C24H29N3O2 B2517288 1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-26-9](/img/structure/B2517288.png)
1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The benzo[d]imidazol-2-yl group suggests the molecule could interact with biological targets through various non-covalent interactions, such as hydrogen bonding or π-π stacking.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the enantiomers of a compound with a similar pyrrolidine structure were synthesized and separated using Chiralcel OJ column chromatography, starting from optically active carboxylic acids prepared by resolution of diastereomeric amides and subsequent deamination . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The absolute configuration of enantiomers can be determined using this technique, which is crucial for understanding the molecule's potential biological activity. The presence of tert-butyl and benzo[d]imidazol-2-yl groups in the compound suggests that it may have a rigid structure, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The compound's benzo[d]imidazol-2-yl group is likely to be involved in its chemical reactivity. This moiety can participate in various chemical reactions, potentially including interactions with nucleophiles or electrophiles, depending on the substitution pattern and the presence of activating or deactivating groups. The pyrrolidin-2-one core is another reactive site that could undergo reactions such as nucleophilic addition or participate in the formation of hydrogen bonds with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The tert-butyl group is known to impart steric bulk, which can affect the compound's solubility and membrane permeability. The benzo[d]imidazol-2-yl group could contribute to the molecule's planarity and its ability to stack with aromatic systems, which is often important for binding to biological targets. The compound's melting point, solubility, and stability could be inferred from related compounds, such as those described in the provided papers .
Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment of Related Compounds
A study by Chen et al. (2008) explored the genotoxic effects of methyl-tert-butyl ether (MTBE) and other related compounds, including benzene, toluene, ethylbenzene, and xylene, on human lymphocytes using the comet assay. The findings indicated DNA damage in isolated human lymphocytes, suggesting potential genotoxicity associated with these compounds, which might be relevant for understanding similar risks with related chemical structures (Chen et al., 2008).
Catalytic Activities in Chemical Synthesis
Research by Cheng et al. (2009) on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including compounds with tert-butyl groups, revealed catalytic activities in hydrogen transfer reactions of ketones. This study provides an example of how tert-butyl-containing compounds can play a role in catalysis, which may be relevant for the synthesis and applications of "1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" (Cheng et al., 2009).
Application in Material Science
A study on the thermo-oxidative degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) by Botelho et al. (2001) contributes to the understanding of the stability and degradation pathways of polymers, which could be relevant for the application of "this compound" in material science or polymer chemistry (Botelho et al., 2001).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing benzimidazole rings have been found to interfere with various biological pathways, including those involved in cell division and protein synthesis .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-8-7-9-19(14-17)29-13-12-26-21-11-6-5-10-20(21)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-11,14,18H,12-13,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMYWAWBKWNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)



![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)


![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)
